Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
“Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate” is a chemical compound with the molecular formula C11H10BrN3O4 . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine analogues, which includes “Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate”, has been developed using a microwave-assisted one-pot Ugi-type multi-component reaction . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
Molecular Structure Analysis
The molecular structure of “Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate” consists of a fused bicyclic 5,6 heterocycle . The average mass of the molecule is 328.119 Da and the monoisotopic mass is 326.985474 Da .
Chemical Reactions Analysis
While specific chemical reactions involving “Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate” are not detailed in the search results, imidazo[1,2-a]pyridine analogues have been synthesized by treating 2-aminopyridines with α-haloketones in polar organic solvents .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate” include a molecular formula of C11H10BrN3O4 and a molecular weight of 328.11900 .
Scientific Research Applications
Green Chemistry
Application Summary
This compound is used in green chemistry to develop environmentally friendly synthesis methods for imidazo[1,2-a]pyridines, which are compounds with a wide range of bioactivities.
Methods of Application
A solvent- and catalyst-free method under microwave irradiation has been developed for the synthesis of imidazo[1,2-a]pyridines. This approach is fast, clean, high yielding, and avoids the use of solvents and catalysts, which aligns with the principles of green chemistry .
Results Summary
The method yields a series of imidazo[1,2-a]pyridines in good to excellent yields. This process is considered more efficient and environmentally benign, addressing both environmental concerns and economic aspects of chemical synthesis .
Future Directions
Imidazo[1,2-a]pyridine analogues, including “Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate”, have been recognized for their wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new drugs using these compounds, particularly for the treatment of tuberculosis . This represents a promising future direction for the use of these compounds.
properties
IUPAC Name |
ethyl 3-bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O4/c1-3-19-11(16)7-9(12)14-5-4-6(2)8(15(17)18)10(14)13-7/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAZXCGDXQOPRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC(=C(C2=N1)[N+](=O)[O-])C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563689 |
Source
|
Record name | Ethyl 3-bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
CAS RN |
132272-73-2 |
Source
|
Record name | Ethyl 3-bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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